ethyl 4-(4-(4-fluorophenyl)-3-methyl-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate
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Overview
Description
ethyl 4-(4-(4-fluorophenyl)-3-methyl-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by its unique structure, which includes a fluorophenyl group, a methyl group, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(4-(4-fluorophenyl)-3-methyl-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate typically involves multiple stepsThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and yield. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to reduce the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
ethyl 4-(4-(4-fluorophenyl)-3-methyl-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures, appropriate solvents, and sometimes catalysts to enhance the reaction rate and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield carboxylic acids or ketones, reduction may produce alcohols or amines, and substitution reactions may result in halogenated derivatives or other substituted compounds .
Scientific Research Applications
ethyl 4-(4-(4-fluorophenyl)-3-methyl-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate has several scientific research applications, including:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structure and biological activity.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.
Biological Studies: Researchers study its interactions with biological molecules to understand its mechanism of action and potential as a drug candidate.
Mechanism of Action
The mechanism of action of ethyl 4-(4-(4-fluorophenyl)-3-methyl-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate involves its interaction with specific molecular targets in biological systems. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved could include inhibition of specific enzymes, modulation of signaling pathways, or interaction with DNA or RNA .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole derivatives and fluorophenyl-containing compounds. Examples include:
Pyrazole Derivatives: Compounds with similar pyrazole cores but different substituents, such as 3,5-dimethylpyrazole or 4-chloropyrazole.
Fluorophenyl Compounds: Compounds with fluorophenyl groups, such as 4-fluorobenzaldehyde or 4-fluorophenylacetic acid.
Uniqueness
ethyl 4-(4-(4-fluorophenyl)-3-methyl-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate is unique due to its specific combination of functional groups and structural features. This uniqueness contributes to its distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development in various scientific fields .
Properties
CAS No. |
587009-71-0 |
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Molecular Formula |
C21H18FN3O3 |
Molecular Weight |
379.4g/mol |
IUPAC Name |
ethyl 4-[4-(4-fluorophenyl)-3-methyl-6-oxo-2,4-dihydropyrrolo[3,4-c]pyrazol-5-yl]benzoate |
InChI |
InChI=1S/C21H18FN3O3/c1-3-28-21(27)14-6-10-16(11-7-14)25-19(13-4-8-15(22)9-5-13)17-12(2)23-24-18(17)20(25)26/h4-11,19H,3H2,1-2H3,(H,23,24) |
InChI Key |
QZCWZLACIVJINV-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(C3=C(NN=C3C2=O)C)C4=CC=C(C=C4)F |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(C3=C(NN=C3C2=O)C)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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